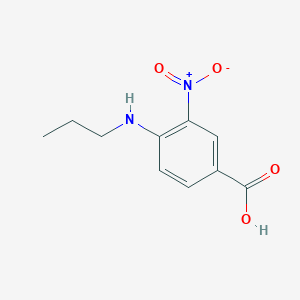

3-Nitro-4-(propylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-4-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDGUTHABMXVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471055 | |

| Record name | 3-nitro-4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68740-31-8 | |

| Record name | 3-nitro-4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectories of Nitroaromatic and Benzoic Acid Derivatives in Chemical Sciences

The scientific journey of 3-Nitro-4-(propylamino)benzoic acid is deeply rooted in the rich histories of two major classes of organic compounds: nitroaromatic compounds and benzoic acid derivatives.

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, have been a cornerstone of organic chemistry since the 19th century. Their synthesis, primarily through nitration reactions, unlocked a vast array of chemical transformations and industrial applications. nih.govmdpi.com Initially, their utility was heavily centered on the production of explosives and dyes. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, a property that has been extensively exploited in synthetic chemistry. mdpi.com

Concurrently, benzoic acid and its derivatives have a long and storied history, having been first isolated in the 16th century. nih.gov As the simplest aromatic carboxylic acid, benzoic acid became a fundamental building block in organic synthesis. nih.gov Its derivatives are widespread in nature and have found applications in numerous fields, including as food preservatives and as precursors for the synthesis of a multitude of other organic substances. nih.gov The development of various synthetic methodologies for benzoic acid derivatives throughout the 19th and 20th centuries solidified their importance in both academic and industrial research. nih.gov

Conceptual Rationale for Contemporary Investigations into the 3 Nitro 4 Propylamino Benzoic Acid Scaffold

The contemporary scientific interest in 3-Nitro-4-(propylamino)benzoic acid stems from its potential as a versatile intermediate in the synthesis of more complex and functionally significant molecules. The specific arrangement of the nitro and propylamino groups on the benzoic acid framework provides a unique combination of reactive sites and electronic properties.

Research into related structures, such as ethyl 3-nitro-4-(propylamino)benzoate, highlights the importance of this scaffold as a precursor to medicinally important heterocycles. nih.gov Specifically, the benzoic acid core is a key starting material for the synthesis of benzimidazoles and benzoxazoles, classes of compounds known for their diverse pharmacological activities. nih.gov The presence of the nitro group offers a handle for further chemical modification, often through reduction to an amino group, which can then participate in cyclization reactions to form these heterocyclic systems. The propylamino group, in turn, can influence the solubility, lipophilicity, and biological interactions of the final products.

The synthesis of derivatives of this compound is a key area of investigation. For instance, the synthesis of its ethyl ester, ethyl 3-nitro-4-(propylamino)benzoate, has been achieved through the reaction of ethyl 4-fluoro-3-nitrobenzoate with propylamine (B44156). nih.gov This type of nucleophilic aromatic substitution reaction is a common strategy for introducing the amino functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | nih.gov |

| Molecular Weight | 224.21 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 68740-31-8 | nih.gov |

Overview of Interdisciplinary Research Domains Engaging 3 Nitro 4 Propylamino Benzoic Acid

Retrosynthetic Dissection and Strategic Planning for this compound Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical disconnection involves the carbon-nitrogen bond of the propylamino group. This leads to two key synthons: a 4-halobenzoic acid derivative activated by a nitro group at the 3-position and propylamine (B44156). This approach is based on the well-established nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group facilitates the displacement of a halide by the amine nucleophile.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection (C-N bond):

Synthon 1: A 4-halobenzoic acid with a nitro group at the 3-position (e.g., 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid).

Synthon 2: Propylamine.

This strategy is advantageous as the starting materials are either commercially available or can be readily prepared. The regiochemistry of the final product is dictated by the placement of the activating nitro group and the leaving group on the aromatic ring.

Classical Reaction Pathways for the Preparation of this compound

The classical synthesis of this compound primarily relies on a two-step sequence: the regioselective nitration of a suitable benzoic acid precursor, followed by the nucleophilic aromatic substitution with propylamine.

Regioselective Nitration Techniques on Aromatic Ring Systems

The introduction of a nitro group at the 3-position, ortho to the carboxylic acid and meta to the directing group at the 4-position, is a critical step. A common strategy involves the nitration of a p-halobenzoic acid, such as p-chlorobenzoic acid. The carboxylic acid group is a meta-director, while the halogen is an ortho, para-director. In this case, the directing effects are synergistic, favoring nitration at the position ortho to the halogen and meta to the carboxylic acid.

A typical procedure for the synthesis of 4-chloro-3-nitrobenzoic acid involves treating p-chlorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. This method has been reported to yield the desired product in high purity and yield (up to 98.7%). nih.gov

Similarly, 4-fluoro-3-nitrobenzoic acid can be synthesized, which is often a more reactive substrate for the subsequent SNAr reaction due to the higher electronegativity of fluorine.

Amination Strategies for the Installation of Propylamino Groups

The key step in the classical synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the halide at the 4-position for displacement by a nucleophile. Propylamine, a primary amine, serves as an effective nucleophile in this reaction.

The reaction is typically carried out by heating the 4-halo-3-nitrobenzoic acid with an excess of propylamine in a suitable solvent. The choice of the leaving group (halogen) can influence the reaction conditions, with fluoride (B91410) being the most facile to displace, followed by chloride.

A documented synthesis of ethyl 3-nitro-4-(propylamino)benzoate involves the reaction of ethyl 4-fluoro-3-nitrobenzoate with propylamine in dichloromethane (B109758) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at room temperature. nih.gov Another procedure describes the refluxing of ethyl 4-chloro-3-nitrobenzoate with n-propylamine in tetrahydrofuran. wikipedia.org The resulting ester can then be hydrolyzed to the desired carboxylic acid. A direct synthesis of this compound has also been reported by reacting 4-fluoro-3-nitrobenzoic acid with 1-propanamine in dimethyl sulfoxide. organic-chemistry.org

Sequential Reaction Optimization and Yield Enhancement Studies

For the amination step, using the more reactive 4-fluoro-3-nitrobenzoic acid can lead to milder reaction conditions and potentially higher yields compared to the chloro-analogue. The use of a base like DIPEA or an excess of the amine itself is necessary to neutralize the hydrogen halide formed during the reaction. The final hydrolysis of the ester, if this route is chosen, is typically a high-yielding step performed under standard acidic or basic conditions.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Ethyl 4-fluoro-3-nitrobenzoate | Propylamine, DIPEA | Dichloromethane, room temp, overnight | Ethyl 3-nitro-4-(propylamino)benzoate | Not explicitly stated | nih.gov |

| Ethyl 4-chloro-3-nitrobenzoate | n-Propylamine | Tetrahydrofuran, reflux, 2 h | Ethyl 3-nitro-4-(propylamino)benzoate | 87% | wikipedia.org |

Contemporary and Innovative Synthetic Approaches to this compound

While the classical SNAr reaction is a reliable method, modern organic synthesis has seen the development of powerful catalytic systems that offer alternative and potentially more efficient routes.

Catalytic Systems and Their Application in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example. This method allows for the coupling of amines with aryl halides or triflates under relatively mild conditions and with high functional group tolerance. organic-chemistry.org

In the context of synthesizing this compound, a Buchwald-Hartwig approach would involve the coupling of a 4-halo-3-nitrobenzoic acid derivative with propylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. While specific examples for this exact transformation are not abundant in the literature, the general applicability of this methodology suggests it as a viable and potentially more efficient alternative to the classical SNAr, especially for less reactive aryl chlorides.

Another relevant catalytic method is the Ullmann condensation, which typically employs a copper catalyst to facilitate the coupling of an aryl halide with an amine. This method often requires higher reaction temperatures than palladium-catalyzed reactions but can be effective for certain substrates. The amination of a 4-iodo-3-nitrobenzoic acid derivative with propylamine could potentially be achieved using a copper-based catalytic system.

Methodologies for Purification, Isolation, and Purity Assessment in this compound Synthesis

The purification, isolation, and purity assessment of this compound are crucial steps to ensure the final product meets the required specifications. A variety of standard laboratory and industrial techniques are employed for this purpose.

Purification and Isolation:

Precipitation and Filtration: In many syntheses of nitrobenzoic acid derivatives, the product is precipitated from the reaction mixture, often by adding water. nih.gov The solid product is then collected by filtration. nih.gov In some cases, adjusting the pH of the solution can be used to induce precipitation. google.com

Washing: After filtration, the collected solid is typically washed with a suitable solvent to remove impurities. For instance, in the synthesis of a related nitrile compound, the precipitate was washed with cold ethanol (B145695). nih.gov In another case, the product was washed with water to remove residual inorganic acids. google.com

Recrystallization: To obtain a highly pure product, recrystallization from a suitable solvent is a common technique. For example, the pure form of 3-nitro-4-(propylamino)benzonitrile (B1613740) was obtained by recrystallization from ethanol. nih.gov

Purity Assessment:

A combination of analytical methods is used to confirm the identity and purity of the synthesized this compound.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product and for identifying any by-products. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the molecular structure of the compound and to confirm the absence of impurities. osti.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the nitro group (NO2) and the carboxylic acid group (COOH). prepchem.com

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity. nih.gov

Melting Point Analysis: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity. google.com

Electrophilic Aromatic Substitution Patterns and Directed Reactivity on the Benzene Nucleus

The benzene ring of this compound is substituted with three distinct groups that govern the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The directing effects of these groups are a consequence of their ability to donate or withdraw electron density from the aromatic system.

Propylamino group (-NHCH₂CH₂CH₃): This is a secondary amine, which is a powerful activating group and an ortho, para-director. Its nitrogen atom donates electron density to the ring via resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Nitro group (-NO₂): This is a strongly deactivating group and a meta-director. masterorganicchemistry.com It withdraws electron density from the ring through both resonance and inductive effects, destabilizing the arenium ion intermediate, particularly when attack occurs at the ortho and para positions.

Carboxylic acid group (-COOH): This is also a deactivating group and a meta-director due to its electron-withdrawing nature.

In this compound, the powerful activating and ortho, para-directing effect of the propylamino group at position C4 dominates over the deactivating, meta-directing effects of the nitro group at C3 and the carboxylic acid at C1. The position para to the amino group is occupied by the carboxylic acid. The positions ortho to the amino group are C3 (occupied by the nitro group) and C5. Therefore, electrophilic substitution is strongly directed to the C5 position, the only activated and un-substituted position ortho to the potent propylamino director.

| Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution |

| Substituent |

| -COOH |

| -NO₂ |

| -NHCH₂CH₂CH₃ |

| Overall Directive Influence |

Nucleophilic Characteristics and Reactions of the Propylamino Moiety

The propylamino group imparts nucleophilic character to the molecule. The nitrogen atom possesses a lone pair of electrons, making it a potential site for reactions with electrophiles. The synthesis of the parent compound often involves the nucleophilic substitution of a leaving group (like fluorine in 4-fluoro-3-nitrobenzoic acid) by propylamine, highlighting the amine's inherent nucleophilicity. nih.gov

While the electron-withdrawing nitro and carboxyl groups on the ring diminish the nucleophilicity of the amino nitrogen to some extent, it remains reactive. Furthermore, the hydrogen atom on the secondary amine can participate in hydrogen bonding. Crystallographic studies on the ethyl ester derivative, ethyl 3-nitro-4-(propylamino)benzoate, reveal the presence of an intramolecular N—H⋯O hydrogen bond between the amino hydrogen and an oxygen atom of the adjacent nitro group, which generates a stable S(6) ring motif. nih.govresearchgate.net A similar intramolecular N-H⋯O hydrogen bond is observed in 4-(but-3-enylamino)-3-nitro-benzoic acid. nih.gov

Transformations and Derivatives of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives, most notably esters and amides.

Esterification: this compound can undergo Fischer esterification when heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu For instance, reaction with ethanol yields ethyl 3-nitro-4-(propylamino)benzoate. nih.govresearchgate.net The reaction is an equilibrium process, and removal of water is necessary to drive it towards the product. truman.edu

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with the desired amine. google.com Alternatively, direct condensation with an amine can be achieved using coupling agents or under specific conditions, such as with TiCl₄ in pyridine. nih.gov

| Interactive Data Table: Key Transformations of the Carboxylic Acid Group |

| Reaction |

| Esterification |

| Amide Formation |

| Direct Amide Condensation |

Reactivity and Reduction Pathways of the Nitro Group

The nitro group is a key functional group that significantly influences the electronic properties of the benzene ring and is itself susceptible to reduction. chemrevlett.com The reduction of the nitro group is one of the most important transformations of this compound, leading to the corresponding amino derivative.

The most common method for reducing an aromatic nitro group to an amine is catalytic hydrogenation. wikipedia.org For this compound, this involves reacting the compound with hydrogen gas in the presence of a metal catalyst. A preparation of the corresponding amine, 3-amino-4-(propylamino)benzoic acid, utilizes Raney-nickel as the catalyst in methanol (B129727) at room temperature and normal pressure. prepchem.com Other common catalysts for this transformation include palladium on carbon (Pd/C).

Alternatively, chemical reduction can be employed using metals in acidic media, such as zinc, tin, or iron. wikipedia.org The reduction process is a six-electron transfer that proceeds through nitroso and N-hydroxylamino intermediates before yielding the final amine product. nih.gov

| Interactive Data Table: Reduction of the Nitro Group |

| Method |

| Catalytic Hydrogenation |

| Catalytic Hydrogenation |

| Chemical Reduction |

Intramolecular Rearrangements and Intermolecular Reaction Dynamics of this compound

The spatial arrangement of the functional groups in this compound allows for significant intramolecular and intermolecular interactions, which dictate its solid-state structure and can influence its reactivity.

Intramolecular Interactions: As mentioned previously, a key intramolecular interaction is the hydrogen bond between the N-H of the propylamino group and one of the oxygens of the ortho-disposed nitro group. nih.govresearchgate.net This interaction leads to the formation of a planar six-membered ring (an S(6) motif), which enhances the molecule's conformational stability. This planarity is also observed in the crystal structure of the ethyl ester, where the nitro group is nearly coplanar with the benzene ring. nih.gov

Intermolecular Interactions: In the solid state, molecules of this type engage in extensive intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms head-to-head dimers with a neighboring molecule, creating a characteristic R²₂(8) ring motif via O-H⋯O hydrogen bonds. nih.gov Furthermore, the N-H group of the propylamino moiety and the oxygen atoms of the nitro and carboxyl groups can all participate in a network of intermolecular hydrogen bonds, leading to the formation of complex, stacked crystal structures. nih.govresearchgate.net These strong intermolecular forces are expected to result in a relatively high melting point and low solubility in nonpolar solvents. No significant intramolecular rearrangements are commonly reported for this class of compounds under standard conditions.

Design, Synthesis, and Structural Characterization of Derivatives and Analogs of 3 Nitro 4 Propylamino Benzoic Acid

Systematic Strategies for Structural Modifications Based on the 3-Nitro-4-(propylamino)benzoic acid Core

The design of derivatives from the this compound core involves strategic planning to modulate its properties. A primary approach is the nucleophilic aromatic substitution on a precursor like 4-fluoro-3-nitrobenzoic acid, where the fluorine atom is displaced by various amines, including propylamine (B44156), to yield the parent compound. This strategy can be extended by using a variety of primary and secondary amines to generate a library of analogs with diverse N-substituents.

Another key strategy involves the protection of the more reactive functional groups to achieve selective modifications. For instance, the amino group can be protected, for example through acetylation, to allow for selective reactions at the carboxylic acid or the aromatic ring. Subsequent deprotection then yields the desired derivatized product. This multi-step approach is crucial for controlling the regioselectivity of the reactions and accessing a wider range of structural analogs.

Furthermore, the nitro group itself can be a point of modification. Its reduction to an amino group opens up a host of subsequent derivatization possibilities, including diazotization followed by substitution, which dramatically expands the accessible chemical space. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which can significantly alter the chemical reactivity and properties of the resulting molecule.

Impact of Substituent Variation on Chemical Reactivity and Functional Attributes

For instance, the introduction of additional electron-withdrawing groups on the aromatic ring would further decrease its reactivity towards electrophiles but enhance its susceptibility to nucleophilic attack. Conversely, the introduction of electron-donating groups would have the opposite effect. A study on the nitrofurantoin–3-aminobenzoic acid cocrystal highlighted that such interactions can alter the chemical reactivity, making the cocrystal softer and more chemically reactive than the individual components. rsc.org This suggests that forming derivatives can be a viable strategy to fine-tune the chemical properties of the parent molecule.

Synthesis of Analogs with Modifications on the Aromatic Ring System

Modification of the aromatic ring of this compound allows for the synthesis of a wide array of analogs with tailored properties. A common strategy involves starting with a differently substituted benzoic acid precursor. For example, using a precursor with additional substituents on the aromatic ring and then introducing the propylamino group via nucleophilic aromatic substitution can lead to a variety of analogs.

One documented example of a related analog is 3-nitro-4-(propylamino)benzonitrile (B1613740). This compound was synthesized by the reaction of 4-chloro-3-nitrobenzonitrile (B1361363) with n-propylamine. nih.gov This demonstrates the feasibility of replacing the carboxylic acid group with other functionalities, in this case, a nitrile group, which significantly alters the electronic and steric profile of the molecule.

The structural characterization of 3-nitro-4-(propylamino)benzonitrile revealed that the nitro group is essentially coplanar with the aromatic ring, with a dihedral angle of 1.3 (3)°. An intramolecular N—H⋯O hydrogen bond is also present. In the crystal structure, weak intermolecular C—H⋯Onitro hydrogen bonds and π–π interactions link the molecules. nih.gov

| Compound | Starting Material | Reagent | Key Structural Features |

| 3-Nitro-4-(propylamino)benzonitrile | 4-Chloro-3-nitrobenzonitrile | n-Propylamine | Nitrile group instead of carboxylic acid; intramolecular N—H⋯O hydrogen bond. nih.gov |

Derivatization of the Propylamino Group (e.g., N-alkylation, acylation)

The secondary amine of the propylamino group is a prime site for derivatization through N-alkylation and N-acylation, leading to tertiary amines and amides, respectively. These modifications can significantly impact the steric and electronic properties of the molecule, as well as its hydrogen bonding capabilities.

Similarly, N-alkylation could be achieved by reacting the parent compound with alkyl halides. The choice of the alkylating or acylating agent allows for the introduction of a wide variety of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties. These modifications can be used to modulate the lipophilicity, solubility, and biological activity of the resulting compounds.

Chemical Modifications of the Carboxylic Acid Group (e.g., esterification, amidation)

The carboxylic acid group of this compound is readily converted into a variety of derivatives, with esters and amides being the most common. These modifications are valuable for altering the polarity and pharmacokinetic properties of the molecule.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A notable example is the synthesis of ethyl 3-nitro-4-(propylamino)benzoate. This compound was prepared by reacting ethyl 4-fluoro-3-nitrobenzoate with propylamine, where the ester group was already present on the starting material. nih.gov The crystal structure of this ester reveals intramolecular N—H⋯O and C—H⋯O hydrogen bonds. The nitro group is nearly coplanar with the benzene (B151609) ring, having a dihedral angle of 6.2 (2)°. researchgate.net

Amidation, the reaction of the carboxylic acid with an amine to form an amide, represents another important modification. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. A Chinese patent describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid, which involves the formation of an amide bond. google.com These examples on related structures demonstrate the feasibility of creating a diverse range of amides from the this compound core.

| Derivative Type | Example | Synthetic Approach | Key Structural Data |

| Ester | Ethyl 3-nitro-4-(propylamino)benzoate | Reaction of ethyl 4-fluoro-3-nitrobenzoate with propylamine. nih.gov | Intramolecular N—H⋯O and C—H⋯O hydrogen bonds; nitro group nearly coplanar with the benzene ring. researchgate.net |

| Amide | N-methyl-4-(methylamino)-3-nitrobenzamide | Reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427) followed by acylation and reaction with another equivalent of methylamine. google.com | Amide bond formation at the carboxylic acid position. |

Multi-component Reaction Methodologies Utilizing this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to generating molecular diversity. The structure of this compound, with its multiple reactive sites, makes it a potentially valuable building block for such reactions.

While no specific MCRs utilizing this compound have been reported in the reviewed literature, the individual functional groups are known to participate in various MCRs. For example, the amino group can react in Ugi or Passerini-type reactions. The carboxylic acid can also be a component in these reactions.

The development of MCRs involving this compound or its derivatives would be a promising avenue for future research. Such reactions could lead to the rapid synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The challenge lies in controlling the chemoselectivity of the reaction, given the multiple reactive sites on the molecule.

Computational Chemistry and Theoretical Studies of 3 Nitro 4 Propylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and molecular geometry of 3-nitro-4-(propylamino)benzoic acid. Through methods like B3LYP or wB97X-D with appropriate basis sets, researchers can obtain a detailed understanding of the molecule's geometric and electronic properties. Studies on analogous compounds, such as 4-acetamido-3-nitrobenzoic acid and cocrystals of 3-aminobenzoic acid, have paved the way for these theoretical investigations. researchgate.netrsc.org

These calculations can precisely predict bond lengths, bond angles, and dihedral angles, confirming the planarity of the benzene (B151609) ring and the spatial arrangement of its functional groups. Key electronic descriptors, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, are also determined. rsc.org The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. In this compound, the interplay between the electron-withdrawing nitro group and the electron-donating propylamino group significantly shapes the electronic landscape.

Table 1: Calculated Molecular Properties of this compound This interactive table provides a summary of key molecular properties for this compound as determined by computational methods.

| Property | Value | Method |

| Molecular Formula | C10H12N2O4 | - |

| Molecular Weight | 224.216 g/mol | - |

| XlogP | 2.7 | Computed |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 5 | Computed |

Data sourced from PubChem and GLASS databases. chitkara.edu.inresearchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily due to the rotation around the C-N bond of the propylamino group and the C-C bond of the carboxyl group. Conformational analysis helps in identifying the most stable three-dimensional arrangements of the atoms.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map highlights the low-energy conformers and the energy barriers that separate them. It is plausible that intramolecular hydrogen bonds, for instance between the amino proton and an oxygen of the nitro group, could stabilize certain conformations. Such phenomena have been observed in studies of related N-acetylated amino acids. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry offers a powerful tool to investigate the reaction mechanisms involving this compound. For example, the synthesis of this compound likely proceeds through the nitration of a 4-(propylamino)benzoic acid precursor. Theoretical models can map out the entire reaction pathway for this electrophilic aromatic substitution.

By identifying the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energies for each step can be calculated. This information is vital for understanding the kinetics of the reaction. Advanced analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) can provide further insights into the nature of bonding in these transient structures. rsc.org

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations allow for the study of this compound in a dynamic environment, such as in a solvent or when interacting with other molecules. acs.org These simulations track the motions of atoms over time, governed by a set of mathematical functions known as a force field.

MD simulations are particularly insightful for understanding:

Solvation: The arrangement of solvent molecules around the compound and the resulting energetic stabilization.

Intermolecular Forces: The formation of hydrogen bonds, π-π stacking, and van der Waals interactions between molecules. Aromatic carboxylic acids, for instance, are known to form stable aggregates via π-π stacking interactions. acs.org

Receptor Binding: MD can simulate the process of this compound binding to a biological target, revealing the stability of the complex and the key interacting residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that links the chemical structure of a series of compounds to their biological activity. chitkara.edu.in For derivatives of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors.

The development of a QSAR model involves calculating a range of molecular descriptors for a set of derivatives with known activities. These descriptors fall into several categories:

Electronic: (e.g., dipole moment, HOMO/LUMO energies)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

Statistical techniques are then employed to create a mathematical model that correlates these descriptors with biological activity. In related p-aminobenzoic acid derivatives, electronic properties and hydrophobicity have been identified as crucial for their antimicrobial effects. chitkara.edu.innih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

3-Nitro-4-(propylamino)benzoic acid as a Precursor in Complex Organic Synthesis

The true synthetic potential of this compound is realized in its role as a precursor for multi-step organic synthesis. Its structure is primed for transformations that lead to complex and functionally rich molecules.

Synthesis of Novel Heterocyclic Systems and Scaffolds

A primary application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional organic materials. Benzoic acid cores, in general, are well-established precursors to medicinally important heterocycles.

The typical synthetic strategy involves the chemical modification of the functional groups present in this compound. A key transformation is the reduction of the nitro group to an amine (-NH2). This is commonly achieved through catalytic hydrogenation, yielding a substituted anthranilic acid derivative. This new diamino-substituted benzoic acid derivative contains the necessary functionalities in a favorable arrangement for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Research has shown that related benzoic acid precursors are instrumental in forming heterocyclic systems such as:

Benzimidazoles

Benzoxazoles

Benzothiazoles

For instance, the synthesis of a related compound, 3-Nitro-4-(phenethylamino)benzoic acid, has been documented as a key step in creating novel benzothiazole (B30560) derivatives. This highlights a common pathway where the amino and carboxyl groups, following the reduction of the nitro group, can react with appropriate reagents to construct the desired heterocyclic ring.

| Precursor Type | Resulting Heterocyclic System | General Application Area |

| Benzoic Acid Derivatives | Benzimidazoles | Medicinal Chemistry |

| Benzoic Acid Derivatives | Benzoxazoles | Medicinal Chemistry |

| Substituted Benzoic Acids | Benzothiazoles | Medicinal Chemistry, Materials Science |

Construction of Intricate Organic Architectures and Macrocycles

The distinct functional groups of this compound make it a valuable component for building larger, more intricate organic structures and macrocycles. The carboxylic acid can be activated and reacted with amines to form amide bonds, while the secondary amine can react with carboxylic acids or acyl chlorides. This dual reactivity allows it to act as a linker molecule.

While specific examples of macrocycles built directly from this compound are not extensively documented in public literature, the synthesis of dynamic covalent macrocycles from other functionalized benzoic acid derivatives establishes a clear proof of concept. For example, dithiol-functionalized benzoic acids have been used to create macrocycles for biological applications. The principles of using benzoic acid as a core component can be applied to this compound, leveraging its amino and carboxyl functionalities to participate in the formation of large ring structures through amide bond formation or other coupling reactions.

Integration of this compound into Polymer Chemistry and Material Science

The unique electronic and structural properties of this compound make it an interesting candidate for integration into advanced materials. Its aromatic nature, coupled with electron-withdrawing (nitro) and electron-donating (amino) groups, suggests potential for creating materials with specific electronic or optical properties.

Incorporation into Polymer Backbones and Side Chains

The bifunctional nature of this compound allows for its potential incorporation into polymers. It can be envisioned as a monomer in condensation polymerization. For instance:

Polyamides: The carboxylic acid group can be converted to an acyl chloride, which can then react with the amine group of another monomer in a step-growth polymerization to form a polyamide backbone.

Polymer Side Chains: The molecule could be attached to a pre-existing polymer backbone by reacting either its amine or carboxylic acid group with a suitable functional group on the polymer.

While this remains a developing area of research, the fundamental reactivity of the compound supports its viability as a monomer for creating novel polymers with tailored properties derived from its unique structure.

Development of Functional Materials (e.g., photoactive, electroactive)

Nitroaromatic compounds are well-known for their electroactive and photoactive properties, often exhibiting nonlinear optical (NLO) behavior. The structure of this compound, featuring a donor group (propylamino) and an acceptor group (nitro) attached to a π-conjugated system (the benzene (B151609) ring), is a classic "push-pull" system. This arrangement can lead to a large molecular hyperpolarizability, a key requirement for NLO materials used in optical communications and data storage.

Furthermore, such structures are often chromophoric. Derivatives could be investigated for use as novel dyes and pigments. The potential for these molecules to be integrated into metal-organic frameworks (MOFs) also presents an avenue for creating materials with high porosity and specific catalytic or adsorptive properties.

Applications in Supramolecular Chemistry and Self-Assembly

The ability of this compound and its derivatives to form ordered structures through non-covalent interactions is crucial for its application in supramolecular chemistry and crystal engineering. The molecule contains multiple sites for hydrogen bonding: the carboxylic acid group can act as both a hydrogen bond donor and acceptor, and the secondary amine acts as a donor.

Crystallographic studies of closely related derivatives, such as ethyl 3-nitro-4-(propylamino)benzoate, provide direct insight into these interactions. In the solid state, these molecules arrange themselves through a network of intermolecular forces.

| Interaction Type | Participating Groups | Significance |

| Intermolecular N—H···O Hydrogen Bonds | Amine (N-H) and Nitro (O) or Carbonyl (O) | Directs molecular packing and stabilizes the crystal lattice. |

| Intramolecular N—H···O Hydrogen Bonds | Amine (N-H) and Nitro (O) | Influences the planarity and conformation of the molecule. |

| π–π Stacking | Aromatic Rings | Contributes to the stabilization of the crystal structure through stacking arrangements. |

| Short O···O Interactions | Nitro and/or Carbonyl Oxygen Atoms | Indicates strong packing forces that can dictate the overall supramolecular architecture. |

These well-defined intermolecular interactions, particularly the hydrogen bonding and π-stacking, allow the molecules to self-assemble into predictable, ordered, one-, two-, or three-dimensional networks. This behavior is fundamental to designing molecular crystals with specific properties for applications in electronics and materials science.

Research on Dyes and Pigments Derived from the this compound Scaffold

The fundamental structure of this compound makes it a potential candidate for the synthesis of chromophores, particularly azo dyes. Azo dyes, which are characterized by the -N=N- functional group, constitute a significant class of synthetic colorants. nih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.gov

In the context of this compound, the nitro group can be chemically reduced to a primary amine (NH₂) to form 3-amino-4-(propylamino)benzoic acid. This resulting aromatic amine can then undergo diazotization to create a diazonium salt. This salt is a reactive intermediate that can be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide array of azo dyes. The specific color and properties of the resulting dye are determined by the molecular structure of the coupling partner. While this synthetic pathway is chemically sound and analogous to established methods for dye production, specific research detailing the synthesis and characterization of dyes originating from this compound is not extensively documented in publicly available literature.

Table 1: Potential Azo Dyes via Diazotization of 3-amino-4-(propylamino)benzoic acid

| Coupling Component | Resulting Azo Dye Structure (Hypothetical) | Potential Color Range |

|---|---|---|

| Phenol (B47542) | Azo dye with a terminal phenol group | Yellow to Orange |

| N,N-Dimethylaniline | Azo dye with a terminal N,N-dimethylaniline group | Orange to Red |

Investigation of this compound in Catalytic Systems and Ligand Design

The derivative of this compound, specifically its reduced form, 3-amino-4-(propylamino)benzoic acid, presents significant potential in the field of coordination chemistry and catalysis. The presence of both an amino group and a carboxylic acid group allows this molecule to act as a bidentate ligand, capable of forming stable chelate complexes with a variety of transition metal ions.

The design of such ligands is a cornerstone of developing novel catalysts. By coordinating with a metal center, these ligands can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity in chemical reactions. For example, transition metal complexes involving amino acid-based ligands have been successfully employed in asymmetric catalysis, a field crucial for the synthesis of chiral pharmaceuticals.

While specific studies detailing the synthesis and catalytic applications of metal complexes derived from 3-amino-4-(propylamino)benzoic acid are not prominent in the available scientific literature, the foundational principles of coordination chemistry suggest their potential utility. The nature of the propylamino and carboxylic acid groups, along with their relative positions on the benzene ring, would dictate the coordination geometry and stability of the resulting metal complexes.

Research into the ethyl ester of this compound, for which the crystal structure has been determined, indicates an academic interest in the molecular framework of this compound. This structural elucidation provides valuable data for computational modeling and the rational design of more complex derivatives, including potential ligands for catalytic applications.

Table 2: Potential Metal Complexes with 3-amino-4-(propylamino)benzoic acid as a Ligand

| Metal Ion | Potential Coordination Mode | Potential Catalytic Applications |

|---|---|---|

| Copper(II) | Bidentate (N, O) | Oxidation reactions, C-C coupling reactions |

| Palladium(II) | Bidentate (N, O) | Cross-coupling reactions (e.g., Suzuki, Heck) |

Further research is necessary to synthesize and characterize these potential coordination complexes and to evaluate their efficacy in various catalytic transformations. Such studies would contribute to a deeper understanding of the structure-activity relationships of ligands based on the 3-amino-4-(propylamino)benzoic acid scaffold and could lead to the development of new and efficient catalytic systems.

Biochemical and Molecular Interaction Studies of 3 Nitro 4 Propylamino Benzoic Acid

Investigation of Specific Molecular Targets and Binding Mechanisms

Research has identified 3-Nitro-4-(propylamino)benzoic acid as a ligand for the Hydroxycarboxylic Acid Receptor 3 (HCAR3), also known as GPR109B. This G protein-coupled receptor is involved in various physiological processes, and its modulation by small molecules is of significant therapeutic interest.

Characterization of Receptor Binding Affinities and Kinetics (e.g., HCAR3 interaction)

Studies have quantified the interaction between this compound and HCAR3. The potency of this interaction is typically expressed by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit a half-maximal response. For this compound, two distinct EC50 values have been reported from the same study, suggesting potential variations in experimental conditions or assay systems. These values are 7.52 and 7.53 -log(M), indicating a potent interaction with the HCAR3 receptor. nih.gov

| Target | Activity Type | Activity Value (-log(M)) |

| Hydroxycarboxylic acid receptor 3 (HCAR3) | EC50 | 7.52 |

| Hydroxycarboxylic acid receptor 3 (HCAR3) | EC50 | 7.53 |

Mechanistic Studies of Enzyme Modulation (Inhibition/Activation)

Currently, there is a lack of specific published research detailing the direct modulation of enzyme activity by this compound. While the broader class of nitroaromatic compounds has been studied for various enzymatic interactions, specific mechanistic studies on this particular compound's ability to inhibit or activate enzymes are not available in the public domain.

Elucidation of Structure-Mechanism Relationships for Molecular Recognition Processes

The molecular structure of this compound is key to its biological activity. The benzoic acid moiety provides a scaffold that can interact with receptor binding pockets. The nitro group, being strongly electron-withdrawing, and the propylamino group influence the electronic distribution and steric properties of the molecule, which are critical for specific recognition by its molecular target, HCAR3. The precise orientation and interaction of these functional groups within the receptor's binding site are yet to be fully elucidated through co-crystallization studies.

Utilization of this compound as a Chemical Probe for Biological Pathway Elucidation

Given its specific interaction with HCAR3, this compound has the potential to be used as a chemical probe to investigate the physiological and pathophysiological roles of this receptor. By selectively activating HCAR3, researchers can explore its downstream signaling pathways and its impact on various cellular functions. However, specific studies employing this compound as a chemical probe to elucidate biological pathways are not yet widely reported.

In Vitro Studies of Cellular Interactions at a Mechanistic Level

The interaction of this compound with cells expressing HCAR3 would be expected to trigger intracellular signaling cascades mediated by this G protein-coupled receptor. Such interactions would likely involve changes in second messenger levels, such as cyclic AMP (cAMP), and the activation of downstream protein kinases. Detailed mechanistic in vitro studies on cell lines endogenously or recombinantly expressing HCAR3 are necessary to fully understand the cellular consequences of treatment with this compound. At present, specific published data on the mechanistic cellular interactions of this compound are limited.

Computational Docking and Molecular Modeling of Ligand-Target Interactions

Computational approaches are valuable tools for predicting and understanding the interaction between a ligand and its target protein. Molecular docking simulations could provide insights into the binding mode of this compound within the HCAR3 binding pocket. Such models can help to identify key amino acid residues involved in the interaction and explain the observed binding affinity. However, specific computational docking and molecular modeling studies for this compound and HCAR3 are not currently available in the peer-reviewed literature.

Advanced Spectroscopic and Analytical Methodologies for 3 Nitro 4 Propylamino Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Nitro-4-(propylamino)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy of this compound, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The electron-withdrawing effects of the nitro and carboxylic acid groups cause the adjacent protons to be deshielded, resulting in resonances at higher chemical shifts.

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the δ 165-185 ppm region. Aromatic carbons resonate between δ 120-150 ppm, with those directly attached to the electron-withdrawing nitro and carboxyl groups appearing at the lower field end of this range.

Two-dimensional NMR techniques are employed for more complex structural assignments:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships, which is particularly useful for confirming the sequence of protons within the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Mass Spectrometry Techniques for Precise Identification and Purity Verification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₀H₁₂N₂O₄, with a corresponding molecular weight of approximately 224.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and, by extension, the molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecule may undergo characteristic fragmentation, such as the loss of the propyl group, the carboxylic acid group, or the nitro group, providing further evidence for the proposed structure.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show several key absorption bands:

A broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid group.

A strong, sharp peak around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

N-H stretching of the secondary amine can be observed in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring and the propyl group are expected in the 2850-3100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitro group and the aromatic ring skeletal vibrations often give rise to strong Raman signals. Theoretical calculations, often using methods like Density Functional Theory (DFT), can be used to predict and help assign the vibrational modes observed in both IR and Raman spectra. researchgate.net

Electronic Spectroscopy (UV-Visible) for Electronic Structure and Intermolecular Interactions

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is expected to show strong absorptions arising from π→π* transitions within the aromatic system. The presence of the electron-withdrawing nitro and carboxylic acid groups, along with the electron-donating propylamino group, all in conjugation with the benzene (B151609) ring, significantly influences the position and intensity of these absorption bands.

Less intense n→π* transitions, originating from the non-bonding electrons on the oxygen atoms of the nitro and carboxyl groups and the nitrogen of the amino group, are also anticipated. The solvent polarity can affect the position of the maximum absorption (λmax), a phenomenon known as solvatochromism. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For a related derivative, 3-Nitro-4-(propylamino)benzonitrile (B1613740), the nitro group was found to be nearly coplanar with the aromatic ring, with a dihedral angle of 1.3 (3)°. nih.gov An intramolecular hydrogen bond was observed between the amine proton and an oxygen atom of the nitro group. nih.gov In the crystal structure of this derivative, weak intermolecular C-H···O hydrogen bonds and π–π stacking interactions were also present. nih.gov Similar interactions would be expected to play a role in the crystal packing of this compound.

In another related compound, Ethyl 3-nitro-4-(propylamino)benzoate, the nitro group is also nearly coplanar with the benzene ring, and intramolecular N-H···O hydrogen bonds are observed. researchgate.netnih.gov The crystal packing is influenced by intermolecular N-H···O interactions and short O···O contacts. researchgate.netnih.gov

Table 1: Crystallographic Data for a Related Compound, 3-Nitro-4-(propylamino)benzonitrile nih.gov

| Parameter | Value |

| Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6320 (15) |

| b (Å) | 7.9200 (16) |

| c (Å) | 9.2440 (18) |

| α (°) | 109.30 (3) |

| β (°) | 91.28 (3) |

| γ (°) | 93.00 (3) |

| Volume (ų) | 526.2 (2) |

| Z | 2 |

Advanced Chromatographic Methods (HPLC, GC-MS) for Separation, Quantification, and Purity in Research

Chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing benzoic acid derivatives. A C18 column is often used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and retention for the acidic analyte, the pH of the aqueous component of the mobile phase is usually adjusted to be acidic (e.g., using phosphoric acid) to suppress the ionization of the carboxylic acid group. chromforum.org Gradient elution, where the proportion of the organic solvent is increased over time, can be used to optimize the separation of the target compound from any impurities or related substances. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would likely require derivatization to increase its volatility. This could involve esterification of the carboxylic acid group, for example. Once volatilized, the compound is separated by the gas chromatograph and then detected by the mass spectrometer, which provides both retention time data for quantification and mass spectral data for identification.

Environmental Fate and Degradation Studies of 3 Nitro 4 Propylamino Benzoic Acid

Photodegradation Pathways and Kinetics under Various Conditions

Specific studies detailing the photodegradation pathways and kinetics of 3-Nitro-4-(propylamino)benzoic acid under various environmental conditions have not been identified in a review of scientific literature. However, the chemical structure of the molecule, which includes a nitroaromatic system, suggests that it may be susceptible to photolytic degradation.

In general, the photodegradation of nitroaromatic compounds in aqueous environments can proceed through several mechanisms. Direct photolysis may occur when the compound absorbs light, leading to the excitation of the molecule and subsequent chemical transformation. For some nitroaromatic compounds, this can involve a nitro-nitrite intramolecular rearrangement. The presence of other substances in the water, such as hydrogen peroxide or nitrate (B79036) ions, can lead to indirect photolysis through the generation of highly reactive species like hydroxyl radicals.

The rate and pathway of photodegradation are influenced by a variety of factors, including the intensity and wavelength of light, the pH of the water, and the presence of other organic and inorganic compounds. Without specific experimental data for this compound, it is not possible to provide quantitative kinetics or to definitively identify its photoproducts.

Table 1: General Factors Influencing Photodegradation of Nitroaromatic Compounds

| Factor | Potential Influence on Degradation |

| Light Intensity | Higher intensity generally leads to faster degradation rates. |

| Wavelength | Degradation is dependent on the absorption spectrum of the compound. |

| pH | Can affect the chemical form of the compound and the generation of reactive species. |

| Dissolved Organic Matter | Can act as a photosensitizer or a scavenger of reactive species. |

| Nitrates/Nitrites | Can generate hydroxyl radicals upon photolysis, potentially accelerating degradation. |

This table represents general principles and is not based on specific data for this compound.

Microbial and Enzymatic Biodegradation Mechanisms

There is a lack of specific research on the microbial and enzymatic biodegradation of this compound. The recalcitrance of nitroaromatic compounds to biodegradation is well-documented, largely due to the electron-withdrawing nature of the nitro group which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes.

However, various microorganisms have been shown to degrade other nitroaromatic compounds. The initial steps in the biodegradation of these compounds often involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. In some cases, a dioxygenase enzyme can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite.

The specific substituents on the aromatic ring, such as the propylamino and carboxylic acid groups on this compound, would be expected to significantly influence its bioavailability and susceptibility to microbial attack. The ultimate biodegradability would depend on the ability of microbial communities to metabolize the resulting intermediates. Without dedicated studies, the specific microorganisms, enzymes, and metabolic pathways involved in the degradation of this particular compound remain unknown.

Table 2: General Microbial Strategies for Degrading Nitroaromatic Compounds

| Degradation Strategy | Description |

| Nitro Group Reduction | The nitro group is reduced to an amino group, forming an aromatic amine. |

| Oxidative Denitration | Hydroxylation of the aromatic ring leads to the removal of the nitro group as nitrite. |

| Reductive Ring Cleavage | Under anaerobic conditions, the aromatic ring may be reduced and subsequently cleaved. |

This table outlines general mechanisms observed for other nitroaromatic compounds and does not represent specific findings for this compound.

Chemical Degradation in Diverse Environmental Media (e.g., hydrolysis, oxidation)

Specific data on the chemical degradation of this compound through processes such as hydrolysis and oxidation in different environmental media are not available in the scientific literature.

Based on its chemical structure, some general predictions can be made. The ester-like linkage is absent, suggesting that hydrolysis is unlikely to be a primary degradation pathway for the core structure of the molecule. However, the presence of the carboxylic acid and amino groups means that the compound's speciation and reactivity will be pH-dependent.

Oxidation by environmentally relevant oxidants, such as hydroxyl radicals in the atmosphere or in sunlit surface waters, could potentially contribute to the degradation of this compound. The aromatic ring and the propylamino group would be likely sites of oxidative attack. The nitro group generally deactivates the aromatic ring towards electrophilic oxidation, but reactions with powerful oxidants are still possible.

Future Directions and Emerging Research Avenues for 3 Nitro 4 Propylamino Benzoic Acid

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Novel Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of 3-nitro-4-(propylamino)benzoic acid. These computational tools offer the ability to predict chemical reactivity and to design novel analogs with enhanced properties, thereby accelerating the discovery process. researchgate.net

Predictive Modeling: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic routes for this compound derivatives. engineering.org.cn This predictive capability allows researchers to identify the most promising reaction conditions and to anticipate potential byproducts, thus optimizing experimental workflows. By analyzing kinetic data from a model system, ML models can forecast reaction performance, including final yield and reaction time. soton.ac.uk

Generative Models for Analog Design: Machine learning models, particularly generative adversarial networks (GANs) and variational autoencoders (VAEs), can design new molecular structures based on the this compound scaffold. These models can explore vast chemical spaces to propose novel analogs with desired functionalities, such as improved binding affinity to a biological target or specific optical properties. This data-driven approach significantly reduces the time and resources required for traditional trial-and-error methods. engineering.org.cn

Quantitative Structure-Activity Relationship (QSAR): AI-powered QSAR models can establish correlations between the molecular structure of this compound derivatives and their biological or material properties. These models are invaluable for screening large virtual libraries of compounds to identify candidates with high potential for specific applications, such as pharmaceuticals or functional materials. researchgate.net

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For this compound, this involves moving beyond traditional synthesis routes to explore more sustainable alternatives.

Greener Synthesis: Researchers are investigating the use of less hazardous solvents and reagents to minimize the environmental impact of synthesizing this compound and its derivatives. For instance, methods that avoid halogenated hydrocarbon solvents and the production of acidic waste are being prioritized. google.com The development of catalytic systems that can be easily recovered and reused also contributes to a more sustainable process. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity, as well as reduced reaction times.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing area of interest. Biocatalytic methods could offer highly selective and environmentally benign routes to this compound and its analogs, operating under mild reaction conditions.

A known synthetic route to a related compound, ethyl 3-nitro-4-(propylamino)benzoate, involves the reaction of ethyl 4-fluoro-3-nitrobenzoate with propylamine (B44156) in the presence of a base. nih.gov Another method describes the synthesis of 3-nitro-4-methoxybenzoic acid through the oxidation of 3-nitro-4-methoxy benzyl (B1604629) chloride or alcohol. google.com

Development of Next-Generation Functional Materials Utilizing this compound Derivatives

The versatile structure of this compound makes it an excellent building block for the creation of advanced functional materials with a wide range of applications.

Metal-Organic Frameworks (MOFs): The carboxylate and nitro groups of this compound derivatives can act as ligands to coordinate with metal ions, forming highly porous and crystalline structures known as MOFs. These materials have potential applications in gas storage and separation, catalysis, and sensing. For example, MOFs built from a similar ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, have shown selective CO2 adsorption. nih.gov

Nonlinear Optical (NLO) Materials: The presence of electron-donating (propylamino) and electron-withdrawing (nitro) groups on the aromatic ring suggests that derivatives of this compound could exhibit significant NLO properties. Such materials are crucial for applications in optical communications and laser technology. The introduction of a nitro group into similar benzanthrone (B145504) structures has been shown to enhance their NLO response. mdpi.com

Luminescent Materials: Derivatives of this compound can be designed to be highly fluorescent. These materials can be used as probes in biological imaging or as active components in organic light-emitting diodes (OLEDs). The photoluminescence of MOFs containing related ligands has been observed to be enhanced compared to the free ligand. nih.gov

Deeper Mechanistic Understanding of Molecular and Biochemical Interactions

A thorough understanding of how this compound and its derivatives interact at the molecular and biochemical levels is crucial for their rational design and application.

Crystallographic Studies: X-ray crystallography provides detailed information about the three-dimensional structure of molecules and their intermolecular interactions in the solid state. Studies on related compounds, such as 3-nitro-4-(propylamino)benzonitrile (B1613740), reveal details like intramolecular hydrogen bonding and crystal packing. nih.gov The crystal structure of ethyl 3-nitro-4-(propylamino)benzoate shows intramolecular hydrogen bonds and specific packing arrangements. researchgate.net

Computational Chemistry: Quantum chemical calculations can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. These theoretical studies complement experimental findings and provide insights into the underlying mechanisms of their chemical and physical behavior.

Biological Activity Screening: Systematic screening of a library of this compound analogs against various biological targets can uncover new therapeutic applications. For instance, a photoaffinity analog of a related compound has been synthesized to probe chloride channels. nih.gov Benzoic acid derivatives, in general, are explored for their potential as antimicrobial and anticancer agents. ontosight.ai

Opportunities for Interdisciplinary and Collaborative Research in Chemical Biology and Material Science

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging the gap between chemistry, biology, and material science.

Chemical Biology Probes: Fluorescent or photo-reactive derivatives of this compound can be developed as molecular probes to study biological processes. These tools can help in visualizing cellular structures or in identifying the binding partners of specific proteins.

Smart Materials: Collaboration between chemists and material scientists can lead to the development of "smart" materials based on this compound that respond to external stimuli such as light, pH, or the presence of specific analytes.

Drug Delivery Systems: MOFs and other polymers derived from this compound could be engineered as carriers for targeted drug delivery. These systems can be designed to release a therapeutic agent in a controlled manner at a specific site in the body, enhancing efficacy and reducing side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Nitro-4-(propylamino)benzoic acid, and what reaction conditions are critical?

- Methodological Answer : A common approach involves sequential alkylation and esterification. For example, alkylation of 4-(propylamino)benzoic acid precursors using anhydrous sodium carbonate as a deacidifying agent and DMF as a solvent under reflux (12 hours) is critical for introducing the nitro group . Modifications to Moore’s procedure (e.g., solvent choice, catalyst addition) can influence yield and purity. Ethyl ester derivatives, such as Ethyl 3-nitro-4-(propylamino)benzoate, are synthesized via similar pathways, highlighting the importance of temperature control and stoichiometric ratios .

Q. How is the crystal structure of this compound determined, and what parameters define its refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically employs a graphite-monochromated MoKα radiation source (λ = 0.71073 Å) with ω–2θ scans. Refinement using SHELXL97 involves constraints on hydrogen atoms and anisotropic displacement parameters. Key metrics include R factors (e.g., ) and data-to-parameter ratios (14:1), ensuring structural accuracy .

Q. What safety protocols are essential for handling nitro-substituted benzoic acid derivatives?

- Methodological Answer : Use enclosed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) should include impermeable gloves (e.g., nitrile), safety goggles, and non-vented lab coats. Respiratory protection (e.g., N95 masks) is required during powder handling. Immediate decontamination with soap/water for skin contact and 15-minute eye rinsing with water are mandatory .

Advanced Research Questions

Q. How can the alkylation step in synthesizing this compound be optimized to improve yield and selectivity?

- Methodological Answer : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., DMAP at 0.1–1 mol%). Kinetic studies suggest reaction completion within 10–12 hours under reflux. Monitoring via TLC or HPLC can identify intermediates. Adjusting the molar ratio of propylamine to nitro precursor (1.2:1) minimizes byproducts like unreacted starting material .

Q. How should researchers address discrepancies in crystallographic refinement, such as high values?

- Methodological Answer : High values (e.g., 0.165) may indicate incomplete modeling of disorder or thermal motion. Re-examining the weighting scheme (e.g., ) and applying extinction corrections (e.g., SHELXL97’s ) improve agreement. Constraining hydrogen atoms to idealized positions reduces parameter overfitting .

Q. What analytical techniques are most effective for validating the purity and structural integrity of this compound?

- Methodological Answer : Combine LC-MS (e.g., Creative Proteomics’ platform) for quantitative analysis of nitro and amine functionalities with -NMR (δ 8.2–6.8 ppm for aromatic protons) and FT-IR (stretching bands at ~1520 cm for NO). Elemental analysis (C, H, N within ±0.3% of theoretical values) confirms stoichiometry. Purity >98% is achievable via recrystallization from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.